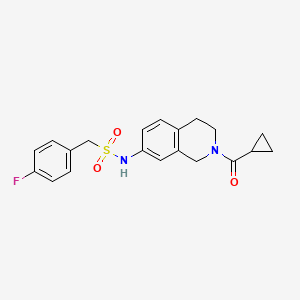
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide, which is a functional group characterized by the presence of a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are commonly used in medicinal chemistry due to their bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroisoquinoline ring, a cyclopropane ring, and a sulfonamide group. The fluorophenyl group would likely contribute to the compound’s lipophilicity, potentially influencing its bioavailability and distribution .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonamide group and the fluorophenyl group. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions, while the fluorine atom on the phenyl ring could potentially be displaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the sulfonamide and fluorophenyl groups could potentially increase its lipophilicity, while the presence of the tetrahydroisoquinoline and cyclopropane rings could influence its shape and size .Wissenschaftliche Forschungsanwendungen
Optical Activity and Molecular Motion
The synthesis of optically active atropisomeric tetrahydroquinolines, which share a similar structural motif to the compound , demonstrates the manipulation of molecular rotation around a chiral axis. This property is of interest for developing materials with specific optical activities and studying the dynamics of molecular rotors (Suzuki et al., 2015).
Chemical Synthesis
Research on the formation and reaction of N-acyl and N-methanesulfonyl isoquinolines outlines methods for producing various compounds, including those with potential therapeutic applications. These studies are crucial for advancing synthetic methodologies in organic chemistry (Hoshino et al., 2001).
Enzymatic Inhibition
Studies on sulfonamide derivatives, such as quinolinyl sulfonamides, have highlighted their role as inhibitors for enzymes like carbonic anhydrase. This is significant for developing new therapeutic agents targeting various diseases (Huang et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c21-18-6-1-14(2-7-18)13-27(25,26)22-19-8-5-15-9-10-23(12-17(15)11-19)20(24)16-3-4-16/h1-2,5-8,11,16,22H,3-4,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEPMJMJDFQDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate](/img/structure/B2575478.png)
![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2575479.png)
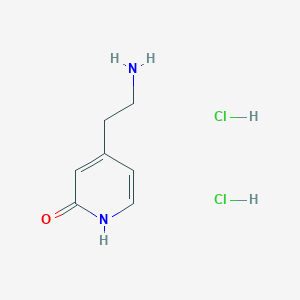
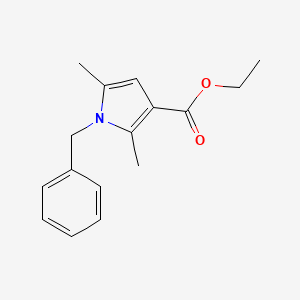
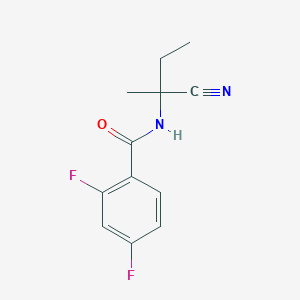
![1-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2575485.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole](/img/structure/B2575490.png)
![2-Methyl-7-[pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol](/img/structure/B2575493.png)
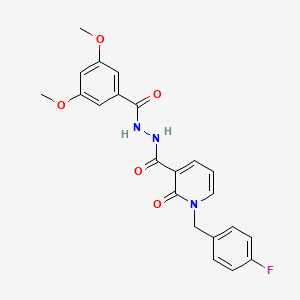
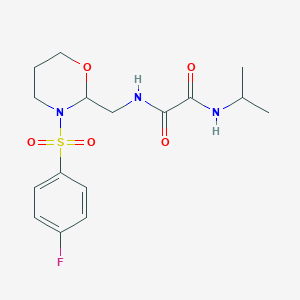
![8-(4-Methoxyphenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2575497.png)
![1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride](/img/structure/B2575498.png)
amino]carbonyl}benzoic acid](/img/structure/B2575499.png)
![propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate](/img/structure/B2575501.png)